3-Amino-2-sulfopropanoic acid
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Overview
Description
3-Amino-2-sulfopropanoic acid is a short molecule featuring a carboxylic acid, a sulfonate group, and a primary amine . The carboxylic acid and the primary amine are free to link this molecule to larger structures while the sulfonate group provides high water solubility to this aliphatic compound .
Molecular Structure Analysis
The molecular formula of 3-Amino-2-sulfopropanoic acid is C3H7NO5S . Its molecular weight is approximately 169.16 g/mol . The InChIKey, a unique identifier for the compound, is OFQOAYWZEYNFQC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-2-sulfopropanoic acid has several notable physical and chemical properties. It has a molecular weight of 169.16 g/mol and a monoisotopic mass of 169.00449350 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . Its topological polar surface area is 126 Ų .Scientific Research Applications
Homotaurine serves as a nitrogen source for bacterial growth, with studies showing Burkholderia sp. can assimilate the amino group from homotaurine, releasing 3-sulfopropanoate as a byproduct (Mayer et al., 2008).
The crystal and molecular structure of homotaurine has been determined, revealing its zwitterionic structure with a trans-zigzag skeletal configuration (Ueoka, Fujiwara, & Tomita, 1972).
Homotaurine has been studied for its role in enzymatic and chemical processes, such as the formation of 3-sulfinopropionic acid, an analog of succinic acid (Jollés-Bergeret, 1974).
Solid-state (17)O NMR studies of homotaurine have helped in understanding molecular dynamics in organic solids, providing insights into SO(3)(-) rotational dynamics (Kong et al., 2012).
Homotaurine's metabolic pathway has been explored, with studies showing its conversion to 3-sulfopropanoate in Cupriavidus necator H16 (Mayer & Cook, 2009).
Research into sulfonic acid functionalized hydrophobic mesoporous biochar demonstrates the potential use of compounds like homotaurine in acid-catalyzed chemical reactions (Zhong et al., 2019).
Homotaurine's derivatives have been used in fluorescence amino acid analysis, highlighting its importance in analytical chemistry (Lee & Drescher, 1979).
The compound has also been involved in studies on free amino acids in animal tissues, aiding in the understanding of biochemical processes (Tallan, Moore, & Stein, 1954).
properties
IUPAC Name |
3-amino-2-sulfopropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO5S/c4-1-2(3(5)6)10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQOAYWZEYNFQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)S(=O)(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-sulfopropanoic acid |
Citations
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